molecular formula C14H13N3O3 B1211252 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate CAS No. 34104-46-6

2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate

Cat. No.: B1211252
CAS No.: 34104-46-6
M. Wt: 271.27 g/mol
InChI Key: XHQVBXRLUVDWRQ-UHFFFAOYSA-N
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Description

2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate is a bifunctional pyridine derivative featuring an amide and an ester linkage. Its structure comprises two pyridine-3-carbonyl groups: one forms an amide bond with an ethylamino spacer, while the other is esterified to the terminal ethyl group (Figure 1).

Properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-13(11-3-1-5-15-9-11)17-7-8-20-14(19)12-4-2-6-16-10-12/h1-6,9-10H,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQVBXRLUVDWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187698
Record name SG 103
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34104-46-6
Record name SG 103
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034104466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SG 103
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amide Bond Formation via Palladium-Catalyzed Aminocarbonylation

Recent advances in transition-metal catalysis have enabled efficient amide bond construction. A method adapted from pyrazolo[3,4-b]pyridine-3-carboxamide synthesis employs palladium(II) acetate (5 mol%) and Xantphos (5 mol%) under CO gas generated ex situ using a two-chamber reactor (COware®). For 2-(pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate, this protocol involves reacting pyridine-3-carbonyl chloride with ethylenediamine in toluene at 100°C for 18 hours. The reaction achieves yields up to 99% by avoiding hydrolysis through strict anhydrous conditions.

Esterification of Pyridine-3-Carboxylic Acid Derivatives

The ester moiety is introduced via reaction of pyridine-3-carboxylic acid with pivaloyloxymethyl chloride in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Triethylamine serves as a base to neutralize HCl byproducts, with molar ratios of 1:1.5–1:2.5 (acid to chloride) optimizing yields. Industrial-scale production employs continuous flow reactors to enhance reproducibility, achieving 53.5% isolated yield after distillation.

Table 1: Comparative Analysis of Amidation and Esterification Methods

StepReagents/ConditionsSolventTemperatureYieldSource
AmidationPd(OAc)₂, Xantphos, COware®Toluene100°C≤99%
EsterificationPivaloyloxymethyl chloride, Et₃NDMFReflux53.5%

Reaction Conditions and Optimization

Solvent Systems and Anhydrous Requirements

Both amidation and esterification demand rigorously anhydrous environments. Polar solvents like DMF and acetonitrile enhance solubility of ionic intermediates while stabilizing reactive species. For aminocarbonylation, toluene’s non-polar nature minimizes side reactions, ensuring selective amide formation.

Temperature and Time Dependence

  • Amidation : 100°C for 18 hours ensures complete conversion without decomposition.

  • Esterification : Reflux conditions (≈120°C in DMF) for 2–6 hours prevent premature hydrolysis.

Purification and Isolation Techniques

Column Chromatography for Amide Intermediates

Crude amidation products are purified via silica gel chromatography using ethyl acetate/hexane gradients, removing unreacted ethylenediamine and Pd catalysts.

Distillation and Crystallization for Esters

Post-esterification, methylene chloride extraction isolates the ester from aqueous byproducts. Vacuum distillation (0.17 mm Hg) at 131–133°C yields pure pivaloyloxymethyl esters, which are crystallized from ethyl acetate for pharmaceutical-grade purity.

Industrial-Scale Production Methodologies

Continuous Flow Reactors

Automated flow systems enable scalable synthesis by maintaining precise stoichiometry and temperature control. This reduces human error and improves batch consistency, critical for regulatory compliance.

Waste Minimization Strategies

Recycling DMF and toluene via fractional distillation reduces environmental impact. Pd catalyst recovery systems, such as immobilized ligands on silica supports, lower production costs.

Challenges and Limitations

Steric Hindrance in Tertiary Amides

Bulky amines like dicyclohexylamine limit aminocarbonylation efficiency, yielding ≤57% due to steric clashes at the catalytic site.

Hydrolysis Risks in Aqueous Media

Even trace moisture degrades reactive intermediates, necessitating molecular sieves or inert gas blankets during storage .

Scientific Research Applications

Drug Development

The compound serves as an important precursor or intermediate in synthesizing various pharmaceuticals. Its structural attributes allow it to participate in reactions that yield biologically active compounds. Research indicates that derivatives of this compound may exhibit significant biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Studies have shown that compounds similar to 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate can inhibit specific cancer cell lines. For instance, derivatives have demonstrated micromolar inhibition of mitotic kinesins, which are essential for cell division in cancer cells . This suggests that the compound could be explored further for its potential to develop novel anticancer agents.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Preliminary studies indicate that related compounds exhibit promising activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism of action is believed to involve disruption of cellular processes, although further detailed studies are needed to elucidate the precise pathways involved .

Table 1: Summary of Biological Activities

Activity Tested Pathogens Results
AntibacterialStaphylococcus aureusInhibition observed at varying concentrations
AntifungalCandida albicansSignificant zones of inhibition reported
AnticancerVarious cancer cell linesMicromolar inhibition noted

Case Study 1: Anticancer Potential

A study investigated the effects of pyridine derivatives on centrosome amplification in cancer cells. The results indicated that treatment with specific derivatives led to increased multipolarity in cells with amplified centrosomes, suggesting a potential mechanism for inducing cell death in cancerous tissues .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of synthesized compounds related to 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate was evaluated using the disc diffusion method. Compounds showed varying degrees of inhibition against tested strains, indicating their potential use as therapeutic agents against infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved may include the modulation of signal transduction pathways, alteration of gene expression, or interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Variations

The compound’s uniqueness lies in its hybrid amide-ester architecture. Below is a comparative analysis with analogous pyridine-3-carboxylate esters and related heterocycles:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Key Substituents/Functional Groups Molecular Weight (g/mol) Potential Applications/Properties
2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate C₁₄H₁₂N₃O₄ Pyridine-3-carbonylamide, pyridine-3-carboxylate ~286 Pharmacophore design, ligand synthesis
2-Phenylsulfanylethyl pyridine-3-carboxylate C₁₄H₁₂NO₂S Phenylsulfanyl, ester ~275 Enhanced lipophilicity, agrochemicals
Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate C₁₂H₁₀F₂N₂O₂ Imidazo[1,2-a]pyridine, difluoromethyl ~276 Antiviral/antimicrobial agents
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate C₁₁H₁₁N₂O₂ Imidazo[1,2-a]pyridine, methyl ~215 Antimicrobial scaffold
[1-(1,3-dimethyl-2,6-dioxo-purin-7-yl)-3-[methyl-[2-(pyridine-3-carbonyloxy)ethyl]amino]propan-2-yl] pyridine-3-carboxylate C₂₈H₂₈N₈O₈ Purine, pyridine-3-carbonyloxy ~628 Nucleotide analog, enzyme inhibition

Key Observations

Functional Group Influence: The target compound’s amide group (vs. Compounds with sulfur-containing substituents (e.g., phenylsulfanyl in ) exhibit increased lipophilicity, favoring membrane permeability.

Heterocyclic Systems :

  • Imidazo[1,2-a]pyridine derivatives (e.g., ) demonstrate enhanced aromaticity and stability compared to simple pyridine esters, influencing electronic properties and metabolic resistance.
  • The purine-pyridine hybrid in highlights the versatility of pyridine-3-carboxylates in complex pharmacophore engineering.

Biological Activity: Imidazo[1,2-a]pyridine derivatives (e.g., ) are frequently associated with antimicrobial and antiviral activities due to their planar, aromatic structures.

Biological Activity

2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its dual pyridine rings, which are known for their diverse biological activities. The molecular formula is C13H12N2O3, with a molecular weight of 244.25 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting against cellular damage and has implications for neuroprotection and anti-aging therapies.
  • Antimicrobial Properties : Research indicates that related pyridine derivatives exhibit significant antibacterial activity against various pathogens, including strains of Mycobacterium tuberculosis and Staphylococcus aureus. This suggests that 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate may possess similar antimicrobial properties.
  • Anticancer Potential : Some studies have shown that pyridine-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Antioxidant Activity

A study investigating the antioxidant properties of pyridine derivatives revealed that these compounds could enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage in neuronal cells (Alonso et al., 2016).

Antimicrobial Activity

In a comparative analysis, various pyridine derivatives were tested against Mycobacterium tuberculosis H37Rv. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL, showcasing their potential as effective antimicrobial agents (Nadkarni et al., 2009).

Anticancer Activity

Research on the anticancer effects of related compounds indicated that they could effectively induce apoptosis in cancer cell lines such as lung and breast cancer cells. Mechanistic studies suggested that these compounds activate key pathways involved in apoptosis, such as caspase activation and mitochondrial membrane permeability (Wang et al., 2009).

Comparative Table of Biological Activities

Activity TypeRelated CompoundMechanism of ActionReference
AntioxidantMakaluvamine JNrf2 activation leading to enhanced antioxidant defensesAlonso et al., 2016
AntimicrobialPyridine DerivativeInhibition of bacterial growthNadkarni et al., 2009
AnticancerPyridine AnalogInduction of apoptosis via caspase pathwayWang et al., 2009

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate, and what key reaction parameters should be optimized?

  • Methodological Answer : Synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with ethylenediamine analogs. Key steps include:

  • Activation of carboxyl groups : Use coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .
  • Reaction conditions : Optimize solvent choice (e.g., ethanol or DMF) and temperature (reflux at 80–100°C) to enhance yield .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product .
    • Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate) and confirm intermediate formation using FT-IR (amide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers characterize the purity and structural integrity of 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H NMR (400 MHz, DMSO-d₆) to confirm proton environments: pyridine aromatic protons (δ 8.5–9.0 ppm), ethylenic protons (δ 3.5–4.5 ppm), and amide NH (δ ~10–12 ppm). Compare with analogous pyridine derivatives .
  • LCMS/HRMS : Validate molecular weight (e.g., ESI-MS m/z [M+H]⁺ ~330–350) and fragmentation patterns to confirm structural integrity .
  • HPLC Purity : Utilize C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in spectroscopic data (e.g., NMR shifts or LCMS fragmentation patterns) for this compound?

  • Methodological Answer :

  • Dynamic NMR Experiments : Perform variable-temperature NMR to assess conformational flexibility or tautomerism affecting peak splitting .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected fragments in LCMS, especially for amide bond stability studies .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 16) to identify misassignments .

Q. How does the steric and electronic environment of the pyridine rings influence the compound's reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Electron-Deficient Pyridine : The pyridine-3-carboxylate moiety is electron-withdrawing, directing nucleophilic attacks to the carbonyl group. Use Hammett substituent constants (σ ≈ +0.7) to predict reaction rates .
  • Steric Effects : Substituents at the ethylamino linker (e.g., bulky groups) may hinder access to the carbonyl. Conduct competitive kinetics with varying substituents (e.g., methyl vs. phenyl analogs) .
  • Reactivity Profiling : Perform frontier molecular orbital (FMO) analysis to identify electrophilic/nucleophilic sites. LUMO maps often localize on the carbonyl group .

Q. What are the stability challenges for 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C) with LCMS monitoring. Amide bonds are prone to hydrolysis under acidic/basic conditions, generating pyridine-3-carboxylic acid and ethylenediamine fragments .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C typical for pyridine derivatives). Store at –20°C in anhydrous DMSO to prevent hydrolysis .

Contradiction Management

Q. How should researchers address conflicting reports on solvent compatibility for this compound?

  • Methodological Answer :

  • Solvent Screening : Test solubility/stability in DMSO, ethanol, and DCM via ¹H NMR over 24 hours. Ethanol is preferred for biological assays due to low toxicity, while DCM is ideal for synthetic steps .
  • Contradictory Evidence : Some protocols recommend DMF for coupling reactions , but others report side reactions. Validate via small-scale trials with LCMS to track byproducts .

Safety and Handling

Q. What safety protocols are critical when handling 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory irritancy (analogous to pyridine derivatives) .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

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